molecular formula C20H33N3O B14777354 2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14777354
M. Wt: 331.5 g/mol
InChI Key: RPBSGBNOOGDURV-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and isopropyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone
  • (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

Uniqueness

What sets 2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one apart from similar compounds is its specific stereochemistry and the presence of the benzyl and isopropyl groups. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-1-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3

InChI Key

RPBSGBNOOGDURV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

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